4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one
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Overview
Description
4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the khat plant (Catha edulis). These compounds have gained attention due to their psychoactive effects and potential for abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-methylsulfonylbenzaldehyde with pyrrolidine and a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted pyrrolidine derivatives.
Scientific Research Applications
4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new psychoactive substances.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Mephedrone: Another synthetic cathinone with similar stimulant effects.
Methcathinone: A potent stimulant with a structure similar to that of 4-(Methylsulfonyl)-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one.
MDPV (Methylenedioxypyrovalerone): Known for its strong stimulant properties and potential for abuse.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a methylsulfonyl group and a pyrrolidine ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones .
Properties
Molecular Formula |
C15H21NO3S |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-methylsulfonyl-1-phenyl-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO3S/c1-20(18,19)15(16-11-5-6-12-16)10-9-14(17)13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3 |
InChI Key |
ZWKHQJSTRYTCNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(CCC(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
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